2,3-Dibromo-1,1,1,3,3-pentafluoropropane

Vue d'ensemble

Description

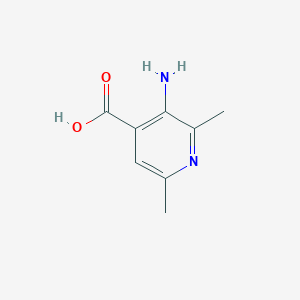

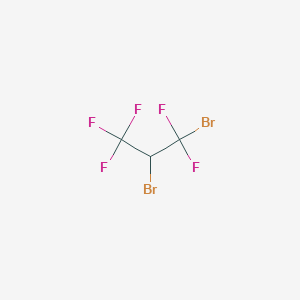

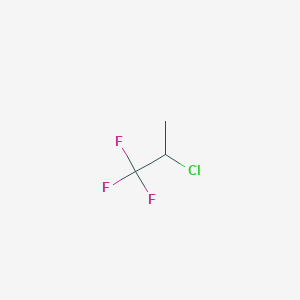

2,3-Dibromo-1,1,1,3,3-pentafluoropropane, also known as halon 2402, is a chemical compound used as a fire extinguishing agent and in the manufacturing of pharmaceuticals and organic chemicals . It has a molecular formula of C3HBr2F5 and a molecular weight of 291.84 .

Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-1,1,1,3,3-pentafluoropropane consists of a three-carbon backbone with two bromine atoms and five fluorine atoms attached . The exact spatial arrangement of these atoms could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis

2,3-Dibromo-1,1,1,3,3-pentafluoropropane is a highly reactive and flammable compound . In its liquid form, it can cause cold burns and frostbite upon contact with skin . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Environmental Impact and Toxicology

Research has been conducted on the environmental and toxicological impacts of hydrofluorocarbons (HFCs), including 1,1,1,3,3-pentafluoropropane (HFC-245fa). Studies demonstrate the importance of understanding the toxic effects of these compounds to ensure they are used safely and in a manner that minimizes environmental impact. For instance, Ema et al. (2010) reviewed the reproductive and developmental toxicity of HFCs used as refrigerants, finding that while some HFCs showed no significant toxic effects at high concentrations, others, like HFC-245fa, caused decreases in maternal body weight and fetal weight at high exposure levels, underscoring the need for careful risk assessment and emission reduction efforts to mitigate exposure risks (Ema, Naya, Yoshida, & Nagaosa, 2010).

Applications in Materials Science

The unique properties of fluorinated compounds like 2,3-Dibromo-1,1,1,3,3-pentafluoropropane are explored in materials science, particularly in the development of membranes for gas separation. Wang, Cao, and Chung (2002) investigated the diffusion characteristics of gases through polyimide membranes synthesized from hexafluoropropane dianhydride and other fluorinated compounds, highlighting the potential of these materials in selective gas separation technologies. This research demonstrates the utility of fluorinated compounds in enhancing the performance of materials used for critical environmental and industrial processes (Wang, Cao, & Chung, 2002).

Analytical and Synthetic Chemistry

In the realm of analytical and synthetic chemistry, fluorinated compounds like 2,3-Dibromo-1,1,1,3,3-pentafluoropropane serve as pivotal reagents and intermediates. Their unique reactivity and physicochemical properties facilitate the synthesis of complex molecules and the development of novel analytical methodologies. For example, Kazakova and Vasilyev (2017) discussed the use of trifluoromethanesulfonic acid, a related fluorinated compound, in various organic synthesis reactions, illustrating the broad utility of fluorinated reagents in enhancing synthetic efficiency and enabling new transformation pathways (Kazakova & Vasilyev, 2017).

Safety And Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s also noted to harm public health and the environment by destroying ozone in the upper atmosphere . Safety measures include avoiding breathing its fumes, mist, spray, vapors, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1,2-dibromo-1,1,3,3,3-pentafluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2F5/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNIYCULZNYNKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507412 | |

| Record name | 1,2-Dibromo-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-1,1,1,3,3-pentafluoropropane | |

CAS RN |

431-78-7 | |

| Record name | 1,2-Dibromo-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-methylimidazo[1,2-C]pyrimidine](/img/structure/B3352142.png)

![3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B3352168.png)

![2-Methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B3352199.png)